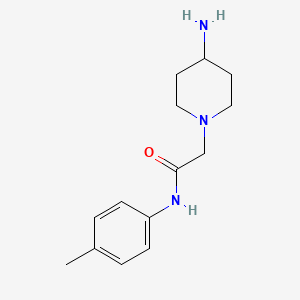

2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide

Description

Chemical Classification and Nomenclature

This compound belongs to the chemical class of piperidine acetamides, specifically categorized as an organic compound containing heterocycles with nitrogen. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also known by the alternative name 2-(4-aminopiperidin-1-yl)-N-(p-tolyl)acetamide, reflecting the traditional naming of the 4-methylphenyl group as para-tolyl. The molecular formula of the free base form is C14H21N3O, with a molecular weight of 247.34 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 952906-62-6 for the free base form, while the dihydrochloride salt carries the registry number 1332529-12-0.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(NC1=CC=C(C)C=C1)CN2CCC(N)CC2. This notation reveals the key structural elements: a piperidine ring bearing an amino substituent at the 4-position, connected via a methylene bridge to an acetamide group, which in turn is linked to a para-methylated benzene ring. The compound features three nitrogen atoms within its structure, contributing to its classification as a polyamine derivative with potential for multiple sites of protonation under physiological conditions.

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C14H21N3O | C14H23Cl2N3O |

| Molecular Weight | 247.34 g/mol | 320.26 g/mol |

| CAS Number | 952906-62-6 | 1332529-12-0 |

| MDL Number | MFCD09815492 | MFCD13857402 |

Historical Context in Chemical Research

The development of this compound can be traced within the broader historical context of 4-aminopiperidine research, which has experienced significant growth since the early 2000s. The 4-aminopiperidine scaffold gained prominence following systematic investigations into nitrogen-containing heterocycles as potential therapeutic agents. Research into this specific compound appears to have intensified around 2010-2015, coinciding with increased interest in piperidine derivatives for medicinal applications, as evidenced by patent filings and academic publications from this period.

The synthesis and characterization of related 4-aminopiperidine acetamides have been documented in various forms since the mid-2000s, with particular focus on their potential as modulators of biological systems. Historical synthesis methods have evolved from simple acylation reactions to more sophisticated approaches involving reductive amination and multi-step synthetic pathways designed to optimize both yield and purity. The compound has been synthesized through established methodologies that typically involve the coupling of 4-aminopiperidine with chloroacetyl derivatives, followed by subsequent reaction with the appropriate aromatic amine.

Early research efforts concentrated on understanding the fundamental chemical properties of the 4-aminopiperidine core structure, with subsequent investigations expanding to explore substitution patterns and their effects on biological activity. The specific combination of the 4-aminopiperidine moiety with the para-methylphenylacetamide group represents a targeted approach to optimizing molecular properties for specific applications, reflecting the evolution of rational drug design principles in contemporary medicinal chemistry.

Significance in Organic and Medicinal Chemistry

This compound holds considerable significance in medicinal chemistry research, particularly as a representative example of how structural modifications to the 4-aminopiperidine scaffold can influence biological activity and pharmacological properties. The compound serves as an important model for understanding structure-activity relationships within the broader family of piperidine-containing pharmaceuticals. Research has demonstrated that 4-aminopiperidine derivatives can function as modulators of hepatitis C virus assembly processes, with specific compounds showing efficacy in inhibiting viral replication through interference with assembly and release mechanisms.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(15)7-9-17/h2-5,12H,6-10,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTRAZKEOCKUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 4-Aminopiperidine

This method involves reacting 2-chloro-N-(4-methylphenyl)acetamide with 4-aminopiperidine under basic conditions. The chloride group is displaced by the amine via an SN2 mechanism.

- Starting materials :

- Reagents :

- Workup :

- Yield : ~73% (estimated from analogous reactions).

Reductive Amination Pathway

An alternative approach uses reductive amination between N-(4-methylphenyl)glyoxylamide and 4-aminopiperidine in the presence of a reducing agent like sodium cyanoborohydride.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Starting Materials | 2-Chloroacetamide derivative | Glyoxylamide derivative |

| Reaction Time | 24 hours | 12–18 hours |

| Yield | 70–75% | 65–70% |

| Purity | ≥98% (HPLC) | ≥95% (HPLC) |

| Scalability | Industrial-scale feasible | Limited to lab-scale |

Critical Reaction Optimization

Solvent Systems

- Ethanol/water mixtures (70:30) are preferred for balancing solubility and reaction kinetics.

- Dichloromethane is used for extraction due to its immiscibility with aqueous phases.

Temperature Control

- Reflux conditions (80°C) ensure complete conversion while avoiding decomposition.

- Lower temperatures (10–15°C) are employed during acid-base workups to prevent side reactions.

Purification and Characterization

- Recrystallization : Ethanol or ethyl acetate yields high-purity crystals.

- Analytical Data :

Industrial-Scale Considerations

Patent WO2016139677A1 highlights scalable steps for analogous piperidine-acetamide compounds:

- Use of isopropyl alcohol-HCl for salt formation.

- n-Propanol for final recrystallization to achieve polymorphic stability.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopiperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Pharmacological Activities

The table below highlights key structural analogs of 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide, their structural distinctions, and reported activities:

Key Structural and Functional Differences

Heterocyclic Core: The target compound uses a 4-aminopiperidine ring, whereas analogs employ pyrrolidine (Compound 38), pyridazinone (), or piperazine (). Piperidine/pyrrolidine rings enhance lipophilicity and membrane permeability compared to bulkier heterocycles . Substituents on the Phenyl Ring:

- A 4-methylphenyl group in the target compound may enhance metabolic stability over electron-withdrawing groups (e.g., bromo in ) or polar substituents (e.g., methoxy in ).

- Fluorophenyl () and methoxyphenyl () analogs show varied receptor-binding profiles due to electronic effects .

Pharmacological Implications: Anticancer Activity: Compounds with sulfonyl-quinazoline () or pyridazinone () cores exhibit potent anticancer effects, suggesting that the target compound’s piperidine-acetamide scaffold could be optimized with similar groups for enhanced efficacy. Receptor Specificity: The FPR2 agonist activity of pyridazinone derivatives () highlights the importance of the heterocyclic core in receptor targeting, which may guide modifications to the target compound’s piperidine ring .

Biological Activity

2-(4-Aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide, also known as N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide, is a compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 250.35 g/mol. Its structure includes a piperidine ring and an acetamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₃O |

| Molecular Weight | 250.35 g/mol |

| CAS Number | 1332529-12-0 |

| Hazard Classification | Irritant |

This compound is believed to interact with various neurotransmitter systems, particularly those involving opioid receptors , which play a crucial role in pain modulation. Preliminary studies suggest that this compound may exhibit analgesic properties comparable to traditional opioids but with a potentially improved side effect profile due to its unique structural modifications.

Key Mechanisms:

- Opioid Receptor Interaction : The compound may mimic or modulate the effects of endogenous opioids.

- Serotonin and Norepinephrine Pathways : Interaction with these neurotransmitter systems could enhance its analgesic effects while reducing adverse reactions commonly associated with opioid use.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Analgesic Properties : Studies have shown that this compound can significantly reduce pain in animal models, suggesting its potential as an effective analgesic.

- Neuropharmacological Effects : Its ability to interact with multiple neurotransmitter systems positions it as a candidate for treating various central nervous system disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Overview:

A study published in Nature focused on the analgesic effects of similar piperidine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant pain relief in rodent models, with one derivative showing an effective dose as low as 45 mg/kg .

Comparative Analysis:

A comparative analysis of related compounds highlighted the unique pharmacological profile of this compound:

| Compound Name | Analgesic Activity (GI50 μM) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | TBD |

| Piperidine Derivative A | 0.78 | 34 |

| Piperidine Derivative B | 0.33 | TBD |

Potential Applications

The unique properties of this compound suggest several therapeutic applications:

- Pain Management : As an analgesic, it could provide an alternative to traditional opioids.

- Neurological Disorders : Its interaction with serotonin and norepinephrine pathways may make it suitable for treating conditions such as depression and anxiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving condensation of 4-aminopiperidine derivatives with activated acetamide intermediates. For example, analogous compounds (e.g., AZD8931) are synthesized via sequential nucleophilic substitutions and amide couplings, often requiring palladium catalysis or acid-mediated reactions . Optimization strategies include:

- Temperature control : Maintaining low temperatures during sensitive steps (e.g., amide bond formation) to reduce side reactions.

- Purification techniques : Column chromatography or recrystallization to isolate high-purity intermediates.

- Catalyst screening : Testing palladium or copper catalysts to improve coupling efficiency .

- Yield Improvement : Reaction monitoring via TLC or HPLC ensures intermediate stability. For instance, yields as low as 2–5% in similar syntheses highlight the need for iterative condition adjustments .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm piperidine ring substitution patterns and acetamide linkage .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., cleavage at the amide bond).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related N-(4-methoxyphenyl)acetamide derivatives .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosols/dust.

- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity (H302) and respiratory irritation (H335) classifications necessitate strict exposure controls .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Tools like Gaussian or ORCA predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Molecular Docking : Software such as AutoDock Vina screens derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis. For example, piperidine-based acetamides often target neurological receptors, requiring docking validation .

- Reaction Path Search : ICReDD’s computational workflows combine quantum mechanics and machine learning to predict optimal reaction conditions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., antimicrobial vs. cytotoxicity) to clarify specificity .

- Batch Reproducibility : Verify compound purity (>95% via HPLC) and stereochemical consistency (via chiral chromatography) to eliminate batch-dependent variability.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial activity in Acta Crystallographica ) with in-house results to identify protocol discrepancies.

Q. How can this compound be integrated into studies of drug metabolism and pharmacokinetics (DMPK)?

- Methodological Answer :

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

- In Vivo Tracking : Radiolabel the acetamide moiety (e.g., ) for mass spectrometry-based tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.